6-amino-1H-pyrimidin-2-one
Overview
Description
Cytosine is a nitrogenous base derived from pyrimidine that occurs in nucleic acids, the heredity-controlling components of all living cells. It is one of the four main nucleotide bases found in DNA and RNA, along with adenine, guanine, and thymine (or uracil in RNA). Cytosine forms a base pair with guanine through three hydrogen bonds, contributing to the stability of the DNA molecule .
Preparation Methods
Cytosine can be synthesized chemically or isolated from natural sources. One common synthetic route involves the cyclization of urea with β-aminoacrylonitrile or the hydrolysis of 2-amino-4,6-dichloropyrimidine . Another method involves mixing sodium ethoxide, dimethylbenzene, and carbamide, followed by a series of reactions and crystallizations to obtain cytosine . Industrial production methods often use basic raw materials that are cheap and easy to obtain, making the process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Cytosine undergoes various chemical reactions, including:
Methylation: Cytosine can be methylated to form 5-methylcytosine, which plays a crucial role in gene regulation and epigenetics.
Hydrolysis: Cytosine can be hydrolyzed to form cytidine, which is a component of RNA.
Common reagents used in these reactions include DNA methyltransferase for methylation and various oxidizing agents for oxidation. The major products formed from these reactions include uracil, 5-methylcytosine, and cytidine .
Scientific Research Applications
Cytosine and its derivatives have numerous applications in scientific research:
Mechanism of Action
Cytosine exerts its effects primarily through its incorporation into DNA and RNA, where it pairs with guanine to form stable base pairs. In the case of cytarabine, a cytosine derivative used in chemotherapy, the compound is metabolized into its active triphosphate form, which inhibits DNA polymerase and DNA repair, leading to cell death .
Comparison with Similar Compounds
Cytosine is similar to other pyrimidine bases, such as thymine and uracil. it is unique in its ability to form three hydrogen bonds with guanine, compared to the two hydrogen bonds formed between adenine and thymine (or uracil in RNA). This makes cytosine-guanine pairs more stable and crucial for the structural integrity of DNA . Other similar compounds include:
Thymine: Found in DNA, pairs with adenine.
Uracil: Found in RNA, pairs with adenine.
Adenine: Pairs with thymine in DNA and uracil in RNA.
Guanine: Pairs with cytosine in both DNA and RNA.
Cytosine’s unique properties and its role in genetic material make it a vital component in various biological and chemical processes.
Properties
IUPAC Name |
6-amino-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTASPLRGRRNAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Record name | cytosine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cytosine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52685-04-8, 26297-64-3 | |
Record name | Polycytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52685-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyrimidinone, 4-amino-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26297-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4044456 | |
Record name | Cytosine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |
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Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Cytosine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13568 | |
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Record name | Cytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>16.7 [ug/mL] (The mean of the results at pH 7.4), 8.0 mg/mL | |
Record name | SID56322619 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Cytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.00109 [mmHg] | |
Record name | Cytosine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
71-30-7 | |
Record name | Cytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cytosine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071307 | |
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Record name | cytosine | |
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Record name | 2(1H)-Pyrimidinone, 6-amino- | |
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Record name | Cytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |
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Record name | Cytosine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.681 | |
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Record name | CYTOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J337D1HZY | |
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Record name | Cytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
Record name | Cytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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